N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-13(2,10-5-7-16-8-10)9-14-12(15)11-4-3-6-17-11/h3-8H,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAAARYADMBXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CS1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and carboxylic acids . The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Activity
Thiophene derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds with thiophene structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. For instance, studies have demonstrated that certain thiophene-based compounds significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro .
In vivo studies using carrageenan-induced paw edema models have shown that thiophene derivatives exhibit substantial anti-inflammatory effects, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide could be a promising candidate for developing new anti-inflammatory agents.
Antimicrobial Properties
The antimicrobial potential of thiophene derivatives has also been explored. Research indicates that these compounds can exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
For example, studies have shown that specific thiophene derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Anticancer Activity
Thiophene-based compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. In particular, compounds with thiophene moieties have been reported to target multiple signaling pathways involved in cancer progression .
Recent studies have indicated that this compound may inhibit the proliferation of specific cancer cell lines by modulating key oncogenic pathways, which warrants further investigation into its potential as an anticancer therapeutic.
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop multi-target drugs aimed at treating complex diseases such as cancer and chronic inflammatory conditions.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Research has highlighted that modifications to the thiophene ring or the amide group can enhance biological activity while reducing toxicity .
Computational Studies
Computational methods such as molecular docking and dynamics simulations are increasingly used to predict the binding affinity of this compound to various biological targets. These studies help identify potential lead compounds for further experimental validation.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two analogs from the evidence:
Key Observations :
- Bulkiness and Solubility : The target compound’s 2-methyl-2-(thiophen-3-yl)propyl group introduces significant steric hindrance compared to the spiro-diazaspiro substituent in and the pyridinylthiourea group in . This may reduce solubility in polar solvents.
Physicochemical Properties
- Purity: The spiro-diazaspiro analog in is reported at 95% purity, suggesting robust synthetic protocols. No purity data are available for the target compound.
- Thermal Stability: Neither the target compound nor its analogs provide thermal stability data, though branched alkyl chains (as in the target) typically enhance stability compared to linear analogs.
Biological Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13NOS2
- Molecular Weight : 253.36 g/mol
This compound features a thiophene ring, which is known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. The results indicate significant activity against various bacterial strains.
Table 1: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |
|---|---|---|---|
| This compound | 0.25 | 0.5 | Staphylococcus aureus |
| Other Thiophene Derivative 1 | 0.20 | 0.40 | Escherichia coli |
| Other Thiophene Derivative 2 | 0.30 | 0.60 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits strong antibacterial properties, comparable to established antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis.
Case Study: VEGFR-2 Inhibition
A derivative similar to this compound was tested for its ability to inhibit VEGFR-2 activity:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), PC3 (prostate cancer), A549 (lung cancer).
- IC50 Values : The compound exhibited an IC50 value of approximately 191.1 nM against VEGFR-2.
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and tube formation in endothelial cells.
- Increased reactive oxygen species (ROS) production.
These findings suggest that the compound may serve as a promising lead for developing anti-cancer therapeutics targeting angiogenesis.
Toxicity Profile
An important aspect of drug development is assessing the toxicity profile of compounds. Preliminary hemolytic activity tests indicated that this compound demonstrated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting it may be safe for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via amide coupling using thiophene-2-carbonyl chloride and a substituted amine precursor. For example, describes similar carboxamide syntheses using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (30%→100% methanol-water gradient) . Purity validation requires HPLC (≥95% peak area), complemented by melting point analysis (e.g., 213–216°C for analogous compounds) and spectroscopic consistency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S/C=C vibrations (~700–800 cm⁻¹) .
- NMR (¹H/¹³C) : Assign shifts for thiophene protons (δ 6.5–7.5 ppm) and methyl/propyl groups (δ 1.2–2.5 ppm). provides a template for interpreting splitting patterns in asymmetric environments .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., unexpected NOEs or splitting patterns) be resolved?
- Methodological Answer : Discrepancies may arise from rotational isomers or crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) is definitive, as shown in for N-(2-nitrophenyl)thiophene-2-carboxamide, where dihedral angles between aromatic rings (8.5–13.5°) and non-classical H-bonds (C–H⋯O/S) were resolved . Alternatively, variable-temperature NMR can identify dynamic conformational changes .
Q. What strategies improve crystallization success for SC-XRD studies of this carboxamide?
- Methodological Answer : Slow solvent evaporation (e.g., acetonitrile) under controlled humidity yields high-quality crystals. achieved 397 K melting point crystals via reflux in acetonitrile, followed by ambient evaporation . Additives like DMF (5% v/v) can enhance lattice stability, while avoiding hygroscopic solvents minimizes disorder .
Q. How can multi-step synthesis yields be optimized for derivatives of this compound?
- Methodological Answer : Key factors include:
- Anhydride selection : Maleic anhydride ( ) improves reactivity in acylations due to electron-withdrawing groups, increasing yields to ~67% .
- Protecting groups : Use tert-butyl or acetyl groups ( ) to prevent side reactions at reactive amines during coupling .
- Workup : Replace column chromatography with preparative HPLC for polar intermediates, reducing decomposition .
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?
- Methodological Answer : For antimicrobial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains ( ). For kinase inhibition (e.g., ULK1 in autophagy), employ TR-FRET assays with recombinant enzymes, as demonstrated for ULK-101 (IC₅₀ < 50 nM) in . Dose-response curves (0.1–100 µM) and LC-MS/MS metabolite tracking ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
